3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Description
3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by a carboxamide core substituted with a cyclohexylcarbonylamino group at position 3, methyl groups at positions 4 and 6, and an N-phenyl-N-methyl moiety. This compound belongs to a class of heterocyclic molecules known for diverse pharmacological activities, including antiplasmodial, antimicrobial, and anticancer properties . Its structural complexity arises from the fusion of thiophene and pyridine rings, combined with tailored substituents that modulate physicochemical and biological behavior.
Properties
CAS No. |
924841-97-4 |
|---|---|
Molecular Formula |
C24H27N3O2S |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
3-(cyclohexanecarbonylamino)-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c1-15-14-16(2)25-23-19(15)20(26-22(28)17-10-6-4-7-11-17)21(30-23)24(29)27(3)18-12-8-5-9-13-18/h5,8-9,12-14,17H,4,6-7,10-11H2,1-3H3,(H,26,28) |
InChI Key |
FFWLNFQQCCOELA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps. One common approach is the reaction of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with ninhydrin in the presence of catalytic amounts of sulfuric acid . This reaction leads to the formation of 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones . Another method involves the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, resulting in angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3-[(Cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with hypochlorite leads to different products depending on the nature of the solvents used .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include ninhydrin, sulfuric acid, ortho-formylbenzoic acid, and hypochlorite . Reaction conditions typically involve heating in solvents such as acetic acid or toluene, often in the presence of catalytic amounts of acids .
Major Products Formed: The major products formed from the reactions of this compound include 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones and angular (±)-7,7a-dihydropyrido[3",2":4’,5’]thieno[2’,3’:5,6]pyrimido[2,1-a]isoindole-6,12-diones .
Scientific Research Applications
3-[(Cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications. It is of particular interest due to its potential biological activities. Compounds with thieno[2,3-b]pyridine fragments have been shown to exhibit antibacterial effects, kinase inhibition, and potential anti-cancer properties . Additionally, these compounds are being explored for their potential use in treating type 2 diabetes mellitus by inhibiting gluconeogenesis . In agrochemistry, some derivatives have shown antidote activity against herbicides and growth-regulating effects .
Mechanism of Action
The mechanism of action of 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is not fully understood. it is believed to involve interactions with various enzymes and proteins through hydrogen bonding and other molecular interactions . These interactions can inhibit the activity of target enzymes, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Thieno[2,3-b]pyridine-2-carboxamides exhibit pharmacological versatility influenced by substituent variations. Key analogues include:
Key Observations:
- Substituent Impact on Bioactivity: The antiplasmodial activity of KuSaSch100/101 () highlights the importance of halogenated aryl groups (e.g., 4-Cl or 4-F) at the N-phenyl position.
- Electronic and Steric Effects: The trifluoromethyl group in ’s compound increases electron-withdrawing effects and metabolic resistance, whereas the cyclohexylcarbonyl group in the target compound introduces steric bulk, possibly altering target binding kinetics .
- Thermal Stability: Methyl substituents (e.g., 4,6-dimethyl in the target compound) likely contribute to thermal stability, as seen in analogues with decomposition points >250°C (). However, cyclohexylcarbonyl groups may lower melting points compared to rigid aryl substituents .
Pharmacological and Physicochemical Profiles
- Lipophilicity: The cyclohexyl group in the target compound likely increases logP compared to analogues with polar amino groups () but may be less lipophilic than trifluoromethyl-containing derivatives () .
- Solubility: N-Methyl and N-phenyl groups () enhance solubility in organic solvents, while triamino analogues () exhibit higher aqueous solubility due to hydrogen-bonding capacity .
- Bioactivity: Antiplasmodial activity in ’s compounds correlates with halogenated aryl groups, suggesting the target compound’s efficacy may depend on cyclohexyl interactions with parasitic targets. Substituted piperazino/morpholino groups () show varied bioactivities, indicating that the target’s N-phenyl-N-methyl group could confer unique receptor selectivity .
Biological Activity
The compound 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate cyclohexylcarbonyl and thieno[2,3-b]pyridine moieties. The synthetic pathway often includes:
- Formation of Thieno[2,3-b]pyridine : Using established methods for synthesizing heterocyclic compounds.
- Amidation Reaction : The introduction of the cyclohexylcarbonyl group through an amide bond formation.
- Methylation : Achieving N-methylation at specific positions to enhance biological activity.
Pharmacological Profile
The compound exhibits a range of biological activities which can be summarized as follows:
- Anticancer Activity : Preliminary studies indicate that thieno[2,3-b]pyridine derivatives possess significant cytotoxic effects against various cancer cell lines. The mechanism is thought to involve inhibition of key signaling pathways involved in cell proliferation.
- Neuropharmacological Effects : Research on similar compounds has suggested potential anxiolytic and antidepressant properties. These effects are likely mediated through modulation of neurotransmitter systems, including serotonin and norepinephrine pathways.
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anxiolytic | Reduces anxiety-like behavior in animal models | |
| Antidepressant | Potential mood-enhancing effects |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the cyclohexylcarbonyl group enhances lipophilicity, which may improve bioavailability.
- Methyl Groups : The trimethyl substitution at the nitrogen positions appears to play a role in enhancing receptor binding affinity.
Case Studies
Several studies have explored the biological activity of related thieno[2,3-b]pyridine derivatives:
- Study on Cancer Cell Lines : A series of thieno[2,3-b]pyridine derivatives were tested against A549 (lung) and MCF7 (breast) cancer cell lines. Results indicated that certain modifications led to increased potency compared to standard chemotherapeutics.
- Neuropharmacological Assessment : In behavioral studies using rodent models, compounds similar to 3-[(cyclohexylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide exhibited significant reductions in anxiety-like behaviors when administered in controlled doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
